4-溴-2-硝基肉桂酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The papers do not specifically address the synthesis of 4-Bromo-2-nitrocinnamic acid. However, they do provide information on the synthesis of related bromo- and nitro- compounds. For example, the synthesis of 1-amino-4-bromo-2-anthraquinonesulphonic acid is described as an important intermediate in the synthesis of acid dyes, highlighting the reactivity of bromine in such compounds and suggesting potential synthetic routes that could be adapted for 4-Bromo-2-nitrocinnamic acid .

Molecular Structure Analysis

While the molecular structure of 4-Bromo-2-nitrocinnamic acid is not analyzed in the papers, the presence of bromo- and nitro- groups in the compounds studied suggests that similar electronic and steric effects could be expected in 4-Bromo-2-nitrocinnamic acid. These effects can influence the reactivity and stability of the molecule, as well as its interactions with nucleophiles .

Chemical Reactions Analysis

The papers provide some insight into the chemical reactivity of bromo- and nitro- substituted compounds. For example, the decomposition of 2-bromo-2-nitropropane-1,3-diol in aqueous base involves the release of NO2⁻ and Br⁻ ions, which indicates the potential lability of these groups under certain conditions . This could suggest that 4-Bromo-2-nitrocinnamic acid may also undergo similar decomposition pathways in the presence of nucleophiles or under basic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-nitrocinnamic acid can be partially inferred from the properties of related compounds. For instance, the stability-indicating HPLC-UV method developed for 4-bromomethyl-3-nitrobenzoic acid under various conditions, including hydrolytic and oxidative stress, suggests that 4-Bromo-2-nitrocinnamic acid might also show sensitivity to such conditions, potentially leading to the formation of degradation products .

科学研究应用

配位化学和生物活性

4-硝基肉桂酸衍生物已被用于合成锌(II)配合物,显示出显著的DNA相互作用和酶抑制性质。这些配合物与DNA表现出强烈的静电结合,并对碱性磷酸酶表现出高达80%的抑制活性,表明在药物化学和生物化学中具有潜在应用(Hafeez et al., 2014)。

腐蚀抑制

4-硝基肉桂酸钇已被研究作为钢在氯化物溶液中的腐蚀抑制剂。它在低浓度下有效抑制腐蚀,表明其在保护金属材料免受降解方面具有应用潜力。表面分析表明它在钢表面形成了一层保护膜,突显了其在材料科学和工程中的潜力(Hiển等,2017)。

抗氧化作用

对于与4-溴-2-硝基肉桂酸相关的化合物2-溴-4'-硝基苯甲酮的研究表明其具有抗氧化性质。已发现它延长了秀丽隐杆线虫的寿命,表明在衰老和氧化应激相关研究中具有潜在应用(Han, 2018)。

酪氨酸酶抑制

对对位取代肉桂酸衍生物,包括4-硝基肉桂酸,进行了对酪氨酸酶的抑制效果研究。这些研究对于理解色素沉着疾病的机制以及开发治疗条件如褐斑或炎症后色素沉着的治疗方法至关重要(Cui et al., 2017)。

向列相和光学性质

已合成4-硝基肉桂酸酯并研究了其向列相和光学性质。这些化合物表现出对映异温向列相,并且在高达300°C的温度下具有热稳定性,使它们成为液晶显示器和光学器件应用的候选(Piwowarczyk et al., 2019)。

属性

IUPAC Name |

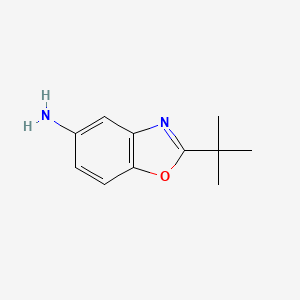

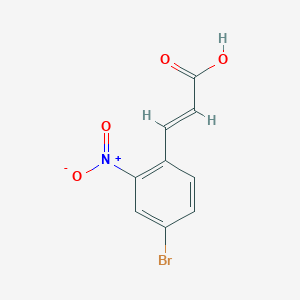

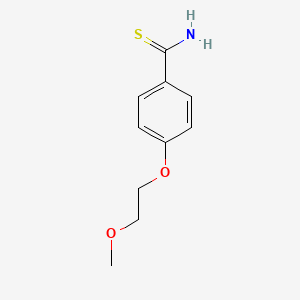

(E)-3-(4-bromo-2-nitrophenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO4/c10-7-3-1-6(2-4-9(12)13)8(5-7)11(14)15/h1-5H,(H,12,13)/b4-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPLDWZFIDADCX-DUXPYHPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-nitrocinnamic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B1292144.png)